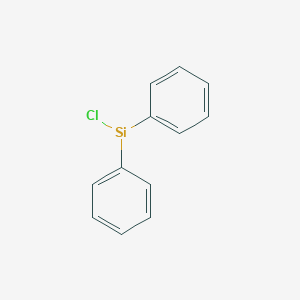

Diphenylchlorosilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Group for Alcohols and Amines:

Chlorodiphenylsilane functions as a protecting group in organic synthesis. It can be attached to reactive functional groups like hydroxyl (-OH) in alcohols or amino (-NH2) in amines, rendering them temporarily inert during reactions. This allows for selective modification of other parts of the molecule. The protected group can then be easily removed under specific conditions to regenerate the original functional group [1].

*Source: Sigma-Aldrich - Chlorodiphenylsilane technical grade, 90:

Reagent in Cross-Coupling Reactions:

Cross-coupling reactions are a fundamental tool in organic synthesis for creating carbon-carbon bonds. Chlorodiphenylsilane can participate in specific cross-coupling reactions, acting as a coupling partner to introduce new functionalities into organic molecules [1].

*Source: Sigma-Aldrich - Chlorodiphenylsilane technical grade, 90:

Precursor for Silicon-Containing Compounds:

Due to its reactive Si-Cl bond, chlorodiphenylsilane serves as a valuable precursor for the synthesis of various silicon-containing compounds. These can include organosilanes with different functional groups or complex silicon-based molecules with diverse applications in materials science and medicinal chemistry [1, 5].

*Sources:* Sigma-Aldrich - Chlorodiphenylsilane technical grade, 90: * ChemicalBook - DIPHENYLCHLOROSILANE | 1631-83-0:

Diphenylchlorosilane is an organosilicon compound with the chemical formula CHClSi. It consists of a silicon atom bonded to two phenyl groups and one chlorine atom. This compound is typically a colorless liquid that is sensitive to moisture and air, requiring careful handling and storage under inert atmospheres. Diphenylchlorosilane is primarily utilized in the synthesis of silicon-containing materials and as a reagent in various

Chlorodiphenylsilane is a flammable liquid with an irritating odor. It can be harmful if inhaled, ingested, or absorbed through the skin. Here are some safety concerns:

- Hydrosilylation: It can undergo hydrosilylation reactions with carbonyl compounds when activated by catalysts, leading to the formation of silyl ethers.

- Nucleophilic Substitution: The chlorine atom in diphenylchlorosilane can be replaced by nucleophiles, such as amines or alcohols, resulting in the formation of diphenylsilyl derivatives.

- Grignard Reactions: In the presence of phenyl magnesium chloride, diphenylchlorosilane can react to produce various phenyl-substituted silanes, enhancing its utility in synthetic organic chemistry .

Diphenylchlorosilane can be synthesized through several methods:

- Grignard Reaction: A common method involves reacting phenyl magnesium chloride with chlorosilanes. The reaction typically occurs in an ether solvent, yielding diphenylchlorosilane along with other byproducts .

- Direct Chlorination: Chlorination of diphenylsilane can also yield diphenylchlorosilane. This method involves treating diphenylsilane with chlorine gas under controlled conditions .

- Reaction with Silicon Tetrachloride: Another synthetic route includes the reaction of silicon tetrachloride with phenyl lithium or phenyl Grignard reagents, which leads to the formation of diphenylchlorosilane .

Diphenylchlorosilane finds applications across various fields:

- Synthesis of Silicones: It serves as a precursor for producing silicone polymers and resins.

- Surface Modification: Used for modifying surfaces to enhance hydrophobicity or adhesion properties.

- Chemical Intermediate: Acts as an intermediate in the synthesis of other organosilicon compounds and materials used in electronics and coatings .

Interaction studies involving diphenylchlorosilane primarily focus on its reactivity with nucleophiles and its behavior under different catalytic conditions. Research has shown that it can effectively participate in hydrosilylation reactions when activated by specific catalysts such as N-heterocyclic carbenes or transition metal complexes, which enhances its utility in organic synthesis . Additionally, studies have explored its interactions with various substrates to understand its reactivity profile better.

Diphenylchlorosilane shares similarities with other organosilicon compounds, particularly those containing silicon atoms bonded to organic groups. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Diphenylsilane | CHSi | A silane compound used as a reducing agent |

| Phenyltrichlorosilane | CHSiCl | A chlorinated silane used for surface modifications |

| Trimethylchlorosilane | CHClSi | A common reagent for synthesizing siloxanes |

| Dichlorodiphenylsilane | CHClSi | A chlorinated silane used in similar applications |

Uniqueness of Diphenylchlorosilane:

Diphenylchlorosilane is unique due to its dual phenyl substitution, which imparts distinct chemical reactivity compared to other silanes. Its ability to participate effectively in nucleophilic substitution reactions and hydrosilylation makes it particularly valuable in synthetic organic chemistry.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive